

Spectroscopic Characterization of 3-(2-methoxyethylcarbamoyl)phenylboronic acid: A Technical Guide

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Compound of Interest

	3-(2-
Compound Name:	<i>Methoxyethylcarbamoyl)phenylbor</i>
	<i>onic acid</i>
Cat. No.:	<i>B1419365</i>

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Introduction

3-(2-methoxyethylcarbamoyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science.^[1] As a derivative of phenylboronic acid, it possesses the ability to form reversible covalent bonds with diols, a property extensively utilized in the development of sensors, drug delivery systems, and for protein modification. The presence of the methoxyethylcarbamoyl side chain offers additional points for molecular interaction and can modulate the compound's solubility and electronic properties.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of **3-(2-methoxyethylcarbamoyl)phenylboronic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete set of experimentally-derived spectra for this specific molecule is not readily available in the public domain, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound.

Molecular Structure and Properties

- IUPAC Name: 3-[(2-methoxyethyl)amino]carbonylphenylboronic acid
- CAS Number: 850567-33-8[\[1\]](#)
- Molecular Formula: C₁₀H₁₄BNO₄[\[1\]](#)
- Molecular Weight: 223.03 g/mol [\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the predicted ¹H, ¹³C, and ¹¹B NMR spectra for **3-(2-methoxyethylcarbamoyl)phenylboronic acid**, with interpretations based on the analysis of related phenylboronic acid derivatives.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the 2-methoxyethylcarbamoyl side chain.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.2 - 8.0	s (broad)	2H	B(OH) ₂	The acidic protons of the boronic acid group are typically broad and may exchange with residual water in the solvent.
~8.10	t	1H	Ar-H (Position 2)	The proton ortho to both the boronic acid and carbamoyl groups is expected to be a triplet due to coupling with the adjacent aromatic protons.
~7.90	d	1H	Ar-H (Position 4 or 6)	Protons ortho to the carbamoyl group are deshielded and will appear as doublets.
~7.80	d	1H	Ar-H (Position 6 or 4)	Protons ortho to the boronic acid group are also deshielded and will appear as doublets.

~7.45	t	1H	Ar-H (Position 5)	The proton meta to both substituents will be a triplet.
~3.65	t	2H	-CH ₂ -O-	The methylene group adjacent to the oxygen is deshielded by the electronegative atom.
~3.55	q	2H	-NH-CH ₂ -	The methylene group adjacent to the amide nitrogen will show coupling to both the NH proton and the other methylene group.
~3.35	s	3H	-OCH ₃	The methoxy group protons will appear as a sharp singlet.
~6.5 - 7.0	t (broad)	1H	-NH-	The amide proton signal is often broad and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~167	C=O	The carbonyl carbon of the amide is significantly deshielded.
~135	Ar-C (Position 1)	The carbon atom directly attached to the boron is expected to be broad due to quadrupolar relaxation of the boron nucleus.
~134	Ar-C (Position 3)	The carbon atom attached to the carbamoyl group.
~132	Ar-C (Position 2)	Aromatic CH carbon.
~129	Ar-C (Position 4 or 6)	Aromatic CH carbons.
~128	Ar-C (Position 6 or 4)	Aromatic CH carbons.
~127	Ar-C (Position 5)	Aromatic CH carbon.
~71	-CH ₂ -O-	The carbon adjacent to the oxygen atom.
~59	-OCH ₃	The methoxy carbon.
~40	-NH-CH ₂ -	The carbon adjacent to the amide nitrogen.

Predicted ¹¹B NMR Spectrum

Boron-11 NMR is a crucial tool for characterizing boronic acids.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~28 - 32	$\text{B}(\text{OH})_2$	A broad singlet in this region is characteristic of a trigonal planar boronic acid. The exact chemical shift can be influenced by solvent and pH. [2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of **3-(2-methoxyethylcarbamoyl)phenylboronic acid** will exhibit characteristic absorption bands.

Predicted Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
3400 - 3200 (broad)	O-H stretch	Boronic acid, $\text{B}(\text{OH})_2$
~3300	N-H stretch	Amide
3100 - 3000	C-H stretch	Aromatic
2950 - 2850	C-H stretch	Aliphatic (CH_2 , CH_3)
~1640	C=O stretch (Amide I)	Amide
~1550	N-H bend (Amide II)	Amide
1600, 1475	C=C stretch	Aromatic ring
~1350	B-O stretch	Boronic acid
~1100	C-O stretch	Ether
~700	O-B-O deformation	Boronic acid

The broad O-H stretching band is a hallmark of boronic acids, often participating in hydrogen bonding. The strong C=O stretch and the N-H bands confirm the presence of the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Technique	Predicted m/z	Assignment	Rationale
Electrospray Ionization (ESI+)	224.1	$[M+H]^+$	The protonated molecular ion.
ESI+	246.1	$[M+Na]^+$	The sodium adduct is commonly observed.
ESI-	222.1	$[M-H]^-$	The deprotonated molecular ion.
ESI-	204.1	$[M-H-H_2O]^-$	Loss of water from the boronic acid moiety.

Fragmentation Pattern:

Under collision-induced dissociation (CID) in MS/MS experiments, the molecule is expected to fragment in a predictable manner. The most likely fragmentation pathways would involve the cleavage of the amide bond and the side chain.

Experimental Protocols

For researchers aiming to acquire empirical data for this compound, the following standard protocols are recommended.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-(2-methoxyethylcarbamoyl)phenylboronic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- ^{11}B NMR Acquisition: Use a boron-free probe or a probe with a boron background signal that does not interfere. A broad spectral width should be used initially.

IR Spectroscopy

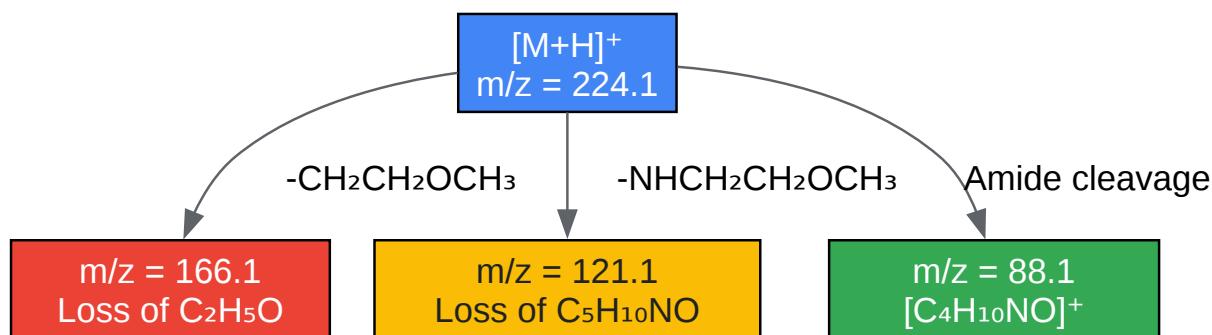
- Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid powder directly.
- Acquisition: Record the spectrum from 4000 to 400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap). Acquire full scan mass spectra to identify the molecular ion. Subsequently, perform MS/MS experiments on the parent ion to obtain fragmentation data.

Diagrams

Molecular Structure



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References

- 1. calpaclab.com [calpaclab.com]
- 2. rsc.org [rsc.org]
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